

# Gadoquatrane: A Technical Deep Dive into its Physicochemical Properties

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Compound of Interest		
Compound Name:	Gadoquatrane	
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**Gadoquatrane** (BAY 1747846) is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1] [2][3] Its unique molecular structure, consisting of four gadolinium-containing macrocyclic cages, confers distinct physicochemical properties that translate into high stability and imaging efficacy at a reduced gadolinium dose compared to conventional GBCAs.[4][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of **Gadoquatrane**, intended for researchers, scientists, and professionals in drug development.

## **Core Physicochemical Characteristics**

**Gadoquatrane**'s design as a tetrameric entity results in a high molecular weight and a distinct hydrophilic nature. These features are pivotal to its high relaxivity and excellent safety profile. A summary of its key physicochemical properties is presented below.



Property	Value	Units
Molecular Weight	2579.0	g/mol
Solubility (in 10 mM Tris-HCl, pH 7.4)	1.43	mol Gd/L
Partition Coefficient (logP) (1-butanol/water)	-4.32	
Viscosity (at 37°C)	1.22	mPa·s
Osmolality	294	mosmol/kg

Table 1: Key Physicochemical Properties of **Gadoquatrane**.

## **Relaxivity Profile**

A critical parameter for a GBCA is its relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of water protons, thereby enhancing the MRI signal. **Gadoquatrane** exhibits significantly higher relaxivity compared to established macrocyclic GBCAs.

Magnetic Field Strength	r1 Relaxivity (per Gd)	r1 Relaxivity (per molecule)
1.41 T (in human plasma, 37°C, pH 7.4)	11.8	47.2
3.0 T (in human plasma, 37°C, pH 7.4)	10.5	41.9

Table 2: r1-Relaxivity of **Gadoquatrane**.

The high relaxivity of **Gadoquatrane** is attributed to its large molecular size, which slows down its tumbling rate in solution. This optimized rotational correlation time leads to a more efficient energy exchange between the gadolinium ion and surrounding water protons, resulting in enhanced T1 shortening.



## **Stability and Safety Profile**

The stability of a GBCA is paramount to minimize the in vivo release of potentially toxic free gadolinium (Gd<sup>3+</sup>) ions. **Gadoquatrane**'s macrocyclic structure provides a highly rigid and kinetically inert chelate for the gadolinium ion.

Condition	Observation	
Human Serum (21 days, 37°C, pH 7.4)	Gd release below the lower limit of quantification	
Zinc Transmetallation Assay	No Gd <sup>3+</sup> release observed	
Acidic Conditions (pH 1.2)	Dissociation half-life of 28.6 days	

Table 3: Stability Data for Gadoquatrane.

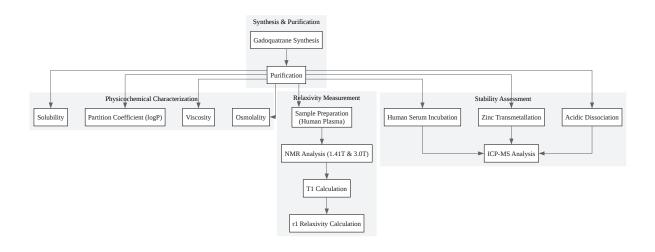
These data underscore the exceptional stability of **Gadoquatrane**, even under harsh conditions, suggesting a very low risk of dechelation in a physiological environment.

## **Experimental Protocols**

The following sections detail the methodologies employed to determine the key physicochemical properties of **Gadoquatrane**.

## **Physicochemical Property Determination Workflow**





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A workflow diagram for the physicochemical characterization of **Gadoquatrane**.

### **Solubility Determination**

The solubility of **Gadoquatrane** was assessed at room temperature (20°C) in a buffered solution (10 mM Tris-HCl, pH 7.4). After a 24-hour incubation period, the supernatant was carefully separated and the concentration of gadolinium was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).



#### **Partition Coefficient (logP) Measurement**

To determine the hydrophilicity of **Gadoquatrane**, its partition coefficient between 1-butanol and a buffered aqueous solution (5 mM Tris-HCl, pH 7.4) was measured. A 10  $\mu$ M solution of **Gadoquatrane** was mixed with an equal volume of 1-butanol and shaken for two hours at room temperature. Following phase separation, the gadolinium concentration in both the aqueous and organic phases was determined by ICP-MS.

### **Viscosity Measurement**

The viscosity of the **Gadoquatrane** formulation was measured in triplicate using a rolling ball viscometer. The measuring tube was maintained at a constant temperature of 37°C to simulate physiological conditions.

#### **Osmolality Determination**

The osmolality of the **Gadoquatrane** formulation was determined in triplicate using a vapor pressure osmometer. The instrument was calibrated with standard osmolality solutions of 100, 290, and 1000 mosmol/kg.

#### **Relaxivity Measurements**

The r1-relaxivities of **Gadoquatrane** were determined in human plasma at 37°C and pH 7.4 at magnetic field strengths of 1.41 T and 3.0 T. For the measurements at 3.0 T, samples with three different concentrations (0.25, 0.5, and 0.75 mmol Gd/L) were prepared. The T1 relaxation times were measured using an inversion recovery sequence, and the signal intensities from a region of interest were plotted against the inversion times. A fitting routine was then used to calculate the T1 times, from which the r1-relaxivity was determined.

#### **Complex Stability under Physiological Conditions**

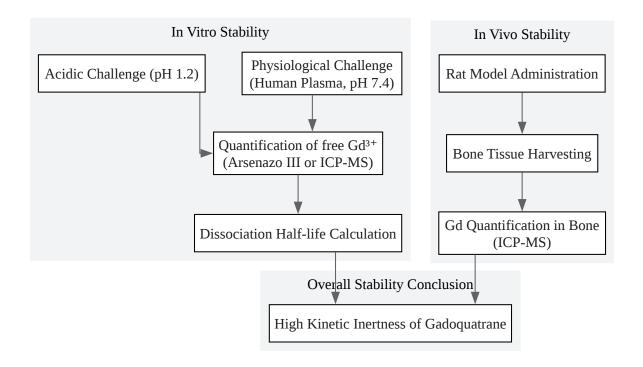
The stability of the **Gadoquatrane** complex was evaluated in human serum from healthy donors. The serum was spiked with **Gadoquatrane** to a final concentration of 0.025 mmol/L (0.1 mmol Gd/L) and incubated at 37°C in a 5% CO<sub>2</sub> atmosphere to maintain a physiological pH. Sodium azide was added to prevent microbial growth. The amount of released gadolinium was monitored over a period of 21 days.



#### **Zinc Transmetallation Assay**

The kinetic inertness of **Gadoquatrane** was further investigated through a zinc transmetallation assay. This test assesses the potential for endogenous ions like zinc to displace the gadolinium from the chelate.

#### In Vitro and In Vivo Stability Assessment Logic



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A diagram illustrating the logic of the in vitro and in vivo stability assessment of **Gadoquatrane**.

#### Conclusion

**Gadoquatrane**'s distinctive tetrameric macrocyclic structure underpins its favorable physicochemical profile. Its high relaxivity allows for effective contrast enhancement at a reduced gadolinium dose, while its exceptional stability minimizes the risk of gadolinium release in vivo. These properties, established through rigorous experimental evaluation,



position **Gadoquatrane** as a promising candidate for safer and more efficient contrastenhanced MRI examinations.

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